ethyl 3-methyl-2-oxopentanoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-methyl-2-oxopentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-4-6(3)7(9)8(10)11-5-2/h6H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCDYSXWWIWPQEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40885358 | |
| Record name | Pentanoic acid, 3-methyl-2-oxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40885358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26516-27-8 | |
| Record name | Ethyl 3-methyl-2-oxopentanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26516-27-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-methyl-2-oxopentanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026516278 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentanoic acid, 3-methyl-2-oxo-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pentanoic acid, 3-methyl-2-oxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40885358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 26516-27-8 | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 26516-27-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL 3-METHYL-2-OXOPENTANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5V9ZD1U3Q9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies and Chemical Transformations of Ethyl 3 Methyl 2 Oxopentanoate
Chemosynthetic Approaches
Esterification Reactions for Ethyl 3-Methyl-2-Oxopentanoate (B1228249) Synthesis
The synthesis of ethyl 3-methyl-2-oxopentanoate can be achieved through the esterification of 3-methyl-2-oxopentanoic acid with ethanol. This reaction is typically catalyzed by an acid and driven to completion by removing the water formed during the reaction.
Another approach involves the enzymatic esterification of 3-methyl-2-oxopentanoic acid. For instance, Candida antarctica lipase (B570770) B (CALB) has been effectively used to convert the acid to its corresponding ethyl ester. This biocatalytic method offers high stereoselectivity, achieving a 92% enantiomeric excess in solvent-free systems. Key advantages of this enzymatic process include its tolerance to a range of temperatures (40–60°C) and its compatibility with various solvents, including ionic liquids and supercritical CO₂. Furthermore, the immobilized enzyme demonstrates excellent recyclability, maintaining its efficiency for up to 10 cycles with less than a 5% drop in performance.
A different synthetic route starts from 2-methyl butyric acid, which undergoes a two-step reaction to produce mthis compound. google.com This methyl ester can then be converted to the desired ethyl ester through transesterification. google.com
Condensation-Based Syntheses and Reaction Parameters
A prevalent and well-documented method for synthesizing this compound is the Claisen condensation. This reaction typically involves the condensation of ethyl propionate (B1217596) and diethyl oxalate (B1200264).
Another condensation strategy involves the reaction between ethyl 2-methyl-3-oxobutanonate and ethyl bromoacetate. This reaction is conducted under reflux conditions and yields approximately 50% of the desired product after purification by distillation.
A different condensation approach utilizes the reaction of 2-methyl butyraldehyde (B50154) with diethyl oxalate in the presence of a sodium alkoxide in an alcoholic solution. google.com The reaction is stirred and heated, followed by the addition of an alkali solution. After acidification and extraction, the product is isolated. google.com
| Reactants | Catalyst/Conditions | Yield | Reference |
| Ethyl propionate and diethyl oxalate | Acid-catalyzed | 72-78% | |
| Ethyl 2-methyl-3-oxobutanonate and ethyl bromoacetate | Reflux | ~50% | |
| 2-Methyl butyraldehyde and diethyl oxalate | Sodium alkoxide in alcohol | Not specified | google.com |
Hydrolysis and Saponification Techniques to Related Acids
This compound can be hydrolyzed to its corresponding carboxylic acid, 3-methyl-2-oxopentanoic acid. This transformation can be achieved using either acidic or basic conditions. For instance, hydrolysis with concentrated hydrochloric acid is a common method. The resulting 3-methyl-2-oxopentanoic acid is a precursor for the synthesis of various heterocyclic compounds.
Saponification, which involves the use of a base such as sodium hydroxide (B78521), is another effective method for converting the ester to the carboxylate salt. This is a standard reaction for esters and proceeds readily.
Stereoselective Chemical Synthesis of Enantiomers and Diastereomers
The stereoselective synthesis of the enantiomers and diastereomers of this compound is crucial for applications where specific stereoisomers are required, such as in the fragrance industry. researchgate.net
Diastereoselective synthesis aims to produce a specific diastereomer of a molecule with multiple chiral centers. While specific diastereoselective pathways for this compound are not extensively detailed in the provided context, the principles of stereoselective synthesis can be applied. ethz.ch These methods often involve the use of chiral auxiliaries or chiral reagents to control the formation of new stereocenters relative to existing ones. ethz.ch
Enantioselective synthesis focuses on producing a single enantiomer of a chiral molecule. A key strategy for synthesizing the enantiomers of this compound involves the use of chiral precursors, with L-isoleucine being a prominent example. google.com
The synthesis of (+)-(S)-ethyl 3-methyl-2-oxopentanoate and (-)-(R)-ethyl 3-methyl-2-oxopentanoate can be achieved from the corresponding chiral hydroxy esters, namely (+)-(2S, 3S)-2-hydroxy-3-methylpentanoic acid ethyl ester and (+)-(2S, 3R)-2-hydroxy-3-methylpentanoic acid ethyl ester. google.com These hydroxy esters are, in turn, synthesized from L-isoleucine and L-allo-isoleucine, respectively. researchgate.netlookchem.com
The conversion of the hydroxy esters to the target keto esters is accomplished through a stepwise oxidation process using sodium acetate (B1210297) and pyridinium (B92312) chlorochromate. google.com This method allows for the selective synthesis of the desired enantiomer. google.com
| Chiral Precursor | Intermediate Hydroxy Ester | Oxidation Reagents | Final Product | Reference |
| L-Isoleucine | (+)-(2S, 3S)-2-hydroxy-3-methylpentanoic acid ethyl ester | Sodium acetate, Pyridinium chlorochromate | (+)-(S)-Ethyl 3-methyl-2-oxopentanoate | google.com |
| L-allo-Isoleucine | (+)-(2S, 3R)-2-hydroxy-3-methylpentanoic acid ethyl ester | Sodium acetate, Pyridinium chlorochromate | (-)-(R)-Ethyl 3-methyl-2-oxopentanoate | researchgate.netgoogle.com |
Diastereoselective Pathways
Biocatalytic and Biotechnological Synthesis of this compound
The synthesis of this compound through biocatalytic and biotechnological routes offers environmentally benign alternatives to traditional chemical methods. These approaches often provide high stereoselectivity, a crucial aspect for the production of chiral molecules.
Enzyme-Catalyzed Routes (e.g., Ketoreductases)
Ketoreductases (KREDs) are a prominent class of enzymes utilized for the asymmetric reduction of prochiral ketones to optically pure alcohols. nih.gov These enzymes have been successfully employed in the synthesis of chiral hydroxy esters from their corresponding keto esters. In the context of this compound, ketoreductases can catalyze its reduction to stereoisomers of ethyl 2-hydroxy-3-methylpentanoate.
Studies have demonstrated the use of various ketoreductases, including those from Rhodococcus ruber (ADH-A) and commercial sources like evo-1.1.200, for the reduction of related keto esters. thieme-connect.com For instance, the dynamic kinetic resolution of S-(2-acetamidoethyl) 2-methyl-3-oxopentanethioate and its derivatives has been achieved using ketoreductase domains from polyketide synthases, such as EryKR1, TylKR1, AmpKR2, and RifKR7, yielding four possible stereoisomeric products. thieme-connect.com The stereoselectivity of these enzymes can be influenced by the substrate structure. For example, Tyl-KR1, a ketoreductase from Streptomyces fradiae, exhibits different selectivities for various α-methylated β-keto esters. researchgate.net
The table below summarizes the performance of different ketoreductases in the reduction of analogous β-keto esters, showcasing the potential for synthesizing chiral hydroxy esters from this compound.
| Enzyme Source/Type | Substrate | Product Stereoisomer(s) | Key Findings |
| Rhodococcus ruber (ADH-A) / evo-1.1.200 | Ethyl 2-amino-4-oxopentanoates | Four stereoisomers of substituted γ-butyrolactones | Successful stereodivergent synthesis. thieme-connect.com |
| Polyketide Synthase KRs (EryKR1, TylKR1, etc.) | S-(2-acetamidoethyl) 2-methyl-3-oxopentanethioate | anti-(2R,3R), anti-(2S,3S), syn-(2R,3S), syn-(2S,3R) | Effective dynamic kinetic resolution. thieme-connect.com |
| Streptomyces fradiae (Tyl-KR1) | α-methylated β-keto esters | Varies with substrate structure | Demonstrates "hidden specificities" of the enzyme. researchgate.net |
Microbial Fermentation Approaches and Optimization
Microbial fermentation presents a viable route for the production of this compound and its derivatives. This approach leverages the metabolic pathways of microorganisms to convert simple feedstocks into valuable chemicals. For instance, engineered E. coli has been used to produce branched-chain fatty alcohols by overexpressing a heterologous branched-chain α-keto acid dehydrogenase complex and other enzymes. nih.gov In such systems, α-keto acids like 3-methyl-2-oxopentanoic acid serve as key intermediates. nih.govd-nb.info
Optimization of fermentation conditions is crucial for maximizing product yield. Key parameters that are often adjusted include temperature, pH, aeration rate, and nutrient composition. nih.govd-nb.info For example, in fed-batch fermentation for the production of branched-chain fatty alcohols, the temperature was maintained at 30 °C and the pH was controlled at 7.4. nih.govd-nb.info The supplementation of the fermentation medium with α-keto acids, including 3-methyl-2-oxopentanoic acid, has been shown to enhance the production of specific branched-chain products. nih.govd-nb.info
Furthermore, the fermentation of grape juice by various lactic acid bacteria has been optimized to improve flavor profiles, a process in which amino acid metabolism leading to the formation of α-keto acids plays a significant role. mdpi.com The optimization of fermentation conditions, such as temperature and time, can significantly impact the metabolic pathways and, consequently, the production of desired compounds. mdpi.combohrium.comresearchgate.net
The following table outlines key parameters and findings in microbial fermentation processes relevant to the production of α-keto acids and their derivatives.
| Microorganism | Feedstock/Supplement | Key Fermentation Parameters | Product(s) |
| Engineered E. coli | Glucose, α-keto acids | Temp: 30°C, pH: 7.4, Fed-batch | Branched-chain fatty alcohols |
| Lactic Acid Bacteria | Grape Juice | Temp: 41.2°C, Time: 24h | Volatile organic compounds (flavor) |
| Eubacterium limosum | Methanol, Formate | Batch fermentation | Butyrate, Butanol |
Asymmetric Bioreduction Techniques for Chiral Intermediates
Asymmetric bioreduction is a powerful tool for the synthesis of chiral intermediates, particularly optically active alcohols, from prochiral ketones. nih.gov This technique often employs whole microbial cells or isolated enzymes to achieve high enantioselectivity. scielo.brresearchgate.net The reduction of β-keto esters, including ethyl 3-oxopentanoate (B1256331), has been studied using various microorganisms. nih.govscielo.brresearchgate.net
For example, the yeast Kluyveromyces marxianus has been shown to effectively reduce ethyl 3-oxopentanoate to the corresponding chiral β-hydroxyester with high conversion and enantiomeric excess. scielo.brresearchgate.net Similarly, microorganisms like Rhodotorula glutinis have demonstrated remarkable results in the bioreduction of a range of prochiral ketones. nih.gov The stereochemical outcome of these reductions can often be controlled, providing access to specific enantiomers of the desired chiral alcohol.
The use of additives can also influence the stereoselectivity and conversion rate of these bioreductions. scirp.org For instance, the addition of L-glutamate has been found to improve the stereoselectivity in the reduction of certain keto esters by Gordonia hydrophobica. scirp.org
The table below presents data on the asymmetric bioreduction of ethyl 3-oxopentanoate and related compounds using different biocatalysts.
| Biocatalyst | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee %) |
| Kluyveromyces marxianus | Ethyl 3-oxopentanoate | Ethyl (R)-3-hydroxypentanoate | 85 | 99 |
| Rhodotorula glutinis | Methyl 3-oxopentanoate | (R)-Methyl 3-hydroxypentanoate | High | High |
| Gordonia hydrophobica | Ethyl 2-methylacetoacetate | syn-(2R, 3S)-ethyl 3-hydroxy-2-methylbutanoate | - | - |
Mechanistic Studies of Chemical Reactions of this compound
Understanding the reaction mechanisms of this compound is essential for controlling its transformations and synthesizing desired products. The presence of both a ketone and an ester functional group allows for a variety of chemical reactions.
Oxidation Pathways to Carboxylic Acids
This compound can be oxidized to form the corresponding carboxylic acids. This transformation typically involves the cleavage of a carbon-carbon bond adjacent to the ketone. A well-known reaction for the oxidation of ketones is the Baeyer-Villiger oxidation, which converts a ketone into an ester using a peroxy acid. libretexts.org While not a direct pathway to a simple carboxylic acid from this specific substrate, it illustrates a common oxidative transformation of ketones.
A more direct oxidation to a carboxylic acid would involve oxidizing agents that can cleave the carbon skeleton. For example, the oxidation of the corresponding hydroxy ester, ethyl 2-hydroxy-3-methylpentanoate, using reagents like pyridinium chlorochromate (PCC) in the presence of sodium acetate, can yield this compound. google.com Further oxidation under more vigorous conditions could potentially lead to carboxylic acid products.
The general mechanism for the oxidation of an aldehyde to a carboxylic acid involves the formation of a gem-diol intermediate, which is then further oxidized. libretexts.org While this compound is a ketone, understanding related oxidative mechanisms provides insight into potential reaction pathways.
Reduction Mechanisms to Hydroxy Esters
The reduction of this compound to ethyl 2-hydroxy-3-methylpentanoate can be achieved using various reducing agents. Common laboratory reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The mechanism of reduction by these metal hydrides involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon of the ketone. This is followed by protonation of the resulting alkoxide intermediate during the workup step to yield the secondary alcohol.
The stereochemical outcome of this reduction is a key consideration, as it can lead to the formation of different stereoisomers of the hydroxy ester. The choice of reducing agent and reaction conditions can influence the diastereoselectivity of the reaction.
Biocatalytic reductions, as discussed in section 2.2.1, offer a highly stereoselective alternative. The mechanism of enzyme-catalyzed reductions involves the transfer of a hydride from a cofactor, such as NADH or NADPH, to the ketone substrate within the enzyme's active site. sumitomo-chem.co.jp The specific three-dimensional structure of the active site dictates the facial selectivity of the hydride attack, leading to the formation of a specific enantiomer of the alcohol product.
Nucleophilic Substitution Reactions
This compound possesses two electrophilic carbonyl centers; however, the ester carbonyl is the primary site for nucleophilic acyl substitution. In these reactions, a nucleophile attacks the carbonyl carbon, leading to the substitution of the ethoxy group (-OEt). This reactivity allows for the conversion of the ester into a variety of other functional groups. The general mechanism proceeds through a tetrahedral intermediate, which then collapses to expel the ethoxide leaving group and form the new carbonyl compound pressbooks.pubmasterorganicchemistry.com.
Common nucleophiles include hydroxide ions, which lead to hydrolysis, and amines or thiols, which result in the formation of amides and thioesters, respectively . The reaction with an amine, known as aminolysis, typically requires heat to proceed and can be used to generate primary, secondary, or tertiary amides depending on the amine used (ammonia, primary amine, or secondary amine) masterorganicchemistry.com. Similarly, hydrolysis can be performed under acidic or basic conditions to yield the corresponding carboxylic acid, 3-methyl-2-oxopentanoic acid.
Table 1: Representative Nucleophilic Substitution Reactions
| Reaction Type | Nucleophile | Reagents/Conditions | Product |
|---|---|---|---|
| Hydrolysis (Saponification) | Hydroxide (OH⁻) | NaOH (aq), Heat; then H₃O⁺ | 3-Methyl-2-oxopentanoic acid |
| Aminolysis | Ammonia (B1221849) (NH₃) | Heat | 3-Methyl-2-oxopentanamide |
| Transesterification | Methanol (CH₃OH) | Acid or Base Catalyst (e.g., H₂SO₄, NaOMe) | Mthis compound |
Enolate Chemistry and Cyclization Reactions
The structural framework of this compound, specifically its β-keto ester motif, is central to its reactivity. The hydrogen atom on the carbon positioned between the two carbonyl groups (the α-carbon) is significantly more acidic (pKa ≈ 11 for a typical β-keto ester) than the α-protons of a simple ester (pKa ≈ 24) or ketone (pKa ≈ 19) vanderbilt.edu. This enhanced acidity facilitates deprotonation by a suitable base to form a resonance-stabilized enolate anion. This enolate is a powerful carbon nucleophile, capable of participating in a wide range of bond-forming reactions.
A quintessential example of this reactivity is the Claisen condensation, which can be used to synthesize the title compound itself from simpler esters . In this reaction, the enolate of one ester attacks the carbonyl group of a second ester molecule vanderbilt.edu. The formation of this compound can be achieved via a mixed Claisen condensation.
Once formed, the enolate of this compound can be used in further synthetic transformations, such as alkylation. The reaction of the enolate with an alkyl halide in an SN2 reaction introduces a new alkyl group at the α-position libretexts.org. To ensure complete formation of the enolate and prevent self-condensation, a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is often employed libretexts.orgaskthenerd.com.
The dicarbonyl structure also serves as a versatile precursor for the synthesis of heterocyclic systems. The two electrophilic carbons and the intervening nucleophilic α-carbon can react with dinucleophilic species to form rings. For instance, condensation with reagents like guanidine, urea, or thiourea (B124793) is a common strategy for constructing pyrimidine (B1678525) rings googleapis.combu.edu.eg. A documented example involves the cyclization of a related compound, ethyl 2-fluoro-3-oxopentanoate, with ammonia and formamide (B127407) to produce a fluorinated pyrimidine derivative, which is a key intermediate in the synthesis of other complex molecules asianpubs.org.
Table 2: Enolate and Cyclization Reactions
| Reaction Type | Reagents/Conditions | Intermediate/Key Species | Product Type |
|---|---|---|---|
| Enolate Alkylation | 1. LDA, THF, -78 °C; 2. Alkyl Halide (R-X) | Lithium Enolate | α-Alkylated β-Keto Ester |
| Pyrimidine Synthesis (Analogous) | Guanidine hydrochloride, Na₂CO₃, DMF, 70°C googleapis.com | Enolate Condensation | Substituted Dihydropyrimidine |
| Pyrimidin-4-ol Synthesis (Analogous) | 1. NH₃, Formamide; 2. NaOMe, MeOH asianpubs.org | Enamine/Amide Condensation | Substituted Pyrimidin-4-ol |
Biochemical Roles and Metabolic Interrogation of Ethyl 3 Methyl 2 Oxopentanoate
Enzymatic Interactions and Substrate Specificity
The metabolic fate of ethyl 3-methyl-2-oxopentanoate (B1228249) is intricately linked to its recognition and processing by a range of enzymes. These interactions are fundamental to understanding its biological significance.
Interactions with Branched-Chain Aminotransferases (BCATs)
Ethyl 3-methyl-2-oxopentanoate and its parent acid, 3-methyl-2-oxopentanoate, are key players in the metabolism of branched-chain amino acids (BCAAs). Branched-chain aminotransferases (BCATs) are crucial enzymes in this process, facilitating the reversible transamination of BCAAs. This reaction involves the transfer of an amino group from an amino acid to an α-keto acid, a critical step in both the synthesis and degradation of amino acids. The interaction of 3-methyl-2-oxopentanoate with BCATs is central to the catabolism of isoleucine.
There are two main isoforms of BCAT: cytosolic (BCAT1) and mitochondrial (BCAT2), which exhibit tissue-specific expression. BCAT1 is predominantly found in the brain and placenta, while BCAT2 is highly active in skeletal muscle and kidneys.
Substrate Roles for Dehydrogenases and Transaminases
Beyond BCATs, this compound and its related keto acid serve as substrates for other important enzyme classes, including dehydrogenases and other transaminases. Dehydrogenases are involved in the oxidative metabolism of various substrates. The mitochondrial branched-chain α-keto acid dehydrogenase (BCKDH) complex, for instance, irreversibly decarboxylates 3-methyl-2-oxopentanoate to form isovaleryl-CoA.
Transaminases, a broader class of enzymes that includes BCATs, catalyze the transfer of amino groups. While specific transaminases acting on this compound are a subject of ongoing research, studies on related keto acids demonstrate the importance of these enzymes. For example, engineering of ω-transaminases has been explored to improve their activity towards various α-keto acids, although significant activity for branched-chain α-keto acids like 3-methyl-2-oxopentanoic acid remains a challenge. asm.orgnih.gov
Probing Ketoreductase Stereospecificity in Polyketide Synthases
The thioester derivative of 2-methyl-3-oxopentanoic acid, a structural isomer of 3-methyl-2-oxopentanoate, serves as a valuable tool for studying the stereospecificity of ketoreductase (KR) domains within modular polyketide synthases (PKSs). researchgate.net These enzymes are critical in determining the stereochemistry of polyketide natural products, many of which have important medicinal properties. nih.gov
Research has shown that excised KR domains are catalytically active towards N-acetyl cysteamine (B1669678) (NAC) thioester derivatives of diketide intermediates like 2-methyl-3-oxopentanoyl-S-NAC. nih.gov Studies involving mutations in KR domains, such as those from the amphotericin PKS, have demonstrated the ability to alter and even reverse their stereospecificity towards substrates like (±)-2-methyl-3-oxopentanoate-S-NAC. nih.govnih.gov For instance, a double mutant of AmpKR2 was shown to reduce the l-methyl epimer of the substrate, a reversal of its natural A1-type specificity. nih.gov
Integration into Biological Metabolic Pathways
The enzymatic interactions of this compound position it as an intermediate in several key metabolic networks, most notably in amino acid and fatty acid metabolism.
Role in Amino Acid Metabolism (e.g., Isoleucine Catabolism)
The primary metabolic significance of 3-methyl-2-oxopentanoate, the parent acid of the ethyl ester, lies in its role as an intermediate in the catabolism of the essential amino acid isoleucine. nih.gov This pathway is crucial for energy production and the synthesis of other metabolites. solubilityofthings.com
The breakdown of isoleucine generates (S)-3-methyl-2-oxopentanoate through a transamination reaction catalyzed by BCAT. genome.jpjax.org This α-keto acid is then further metabolized by the BCKDH complex. The proper functioning of this pathway is critical, and its disruption can lead to metabolic disorders. For example, in maple syrup urine disease (MSUD), a deficiency in the BCKDH complex leads to the accumulation of branched-chain amino acids and their corresponding α-keto acids, including 3-methyl-2-oxovaleric acid. nih.gov
Furthermore, the deamination of isoleucine can lead to the formation of 3-methyl-2-oxopentanoate, which has been observed in cell cultures and is considered an intermediary in the isoleucine degradation pathway. nih.gov
Involvement in Fatty Acid Metabolism
Emerging research points to a connection between branched-chain α-keto acids and fatty acid metabolism. solubilityofthings.com Methyl (R)-3-methyl-2-oxopentanoate, a related compound, is classified as a fatty acid ester and is associated with fatty acid metabolism pathways. hmdb.ca
Studies have shown that supplementing engineered E. coli with α-ketoacids like 3-methyl-2-oxopentanoic acid can lead to the production of branched-chain fatty acids (BCFAs). scispace.com Specifically, the addition of 3-methyl-2-oxopentanoic acid resulted in the synthesis of odd-chain-anteiso fatty acids as the major product. scispace.com This highlights the potential for intermediates of amino acid catabolism to be channeled into the biosynthesis of fatty acids.
Contribution to Energy Production Pathways
This compound is metabolically active primarily after its hydrolysis to 3-methyl-2-oxopentanoate. This core molecule, an alpha-keto acid analogue of the essential amino acid isoleucine, plays a role in energy metabolism. solubilityofthings.comfoodb.camedchemexpress.com The principal pathway for its contribution to energy production is through its catabolism in the valine, leucine, and isoleucine degradation pathway. genome.jp
The central step in this process is the oxidative decarboxylation of 3-methyl-2-oxopentanoate. This reaction is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex, which converts the keto acid into metabolites that can subsequently enter the citric acid cycle for ATP generation. This compound is considered an energy source and is involved in metabolic pathways related to both amino acid and fatty acid metabolism to produce energy. solubilityofthings.comhmdb.ca The efficiency of this process is dependent on the activity of the BCKDH enzyme. Research has shown that 3-methyl-2-oxopentanoate can also induce the production of reactive oxygen species (ROS) through its interaction with mitochondrial complexes, which is a component of cellular respiration and energy production.
Table 1: Metabolic Fate and Energy Contribution of 3-Methyl-2-Oxopentanoate
| Feature | Description | Reference |
|---|---|---|
| Source Amino Acid | Isoleucine | foodb.ca |
| Metabolic Form | 3-Methyl-2-oxopentanoate (after hydrolysis) | |
| Key Enzyme | Branched-chain α-keto acid dehydrogenase (BCKDH) | |
| Metabolic Process | Oxidative Decarboxylation | |
| Energy Pathway | Enters Citric Acid Cycle precursors | researchgate.net |
Metabolic Intermediacy and Broader Biochemical Significance
Beyond its role in energy production, 3-methyl-2-oxopentanoate serves as a significant metabolic intermediate with broader biochemical implications, acting as a precursor in biosynthetic routes and modulating cellular activities. solubilityofthings.comacs.org
The compound is a versatile precursor for the synthesis of various other molecules. solubilityofthings.com In industrial applications, it serves as a key intermediate in the chemical synthesis of 2-methylbutanal, a compound used in flavors and fragrances. It is also utilized as a building block or starting material in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. solubilityofthings.comevitachem.com
In the field of synthetic biology and metabolic engineering, the related compound 3-oxopentanoate (B1256331) has been identified as a target precursor for the sustainable production of methyl ethyl ketone (MEK), a valuable solvent and potential biofuel. acs.orgbiorxiv.orgresearchgate.net Researchers have explored novel biosynthetic pathways in microorganisms like E. coli to produce MEK from central metabolites, with 3-oxopentanoate being a key intermediate that can be decarboxylated to form the final product. biorxiv.org
Table 2: Documented Precursor Roles
| Precursor | Product | Significance | Reference |
|---|---|---|---|
| This compound | 2-Methylbutanal | Industrial synthesis (flavors) | |
| 3-Methyl-2-oxopentanoate | Pharmaceuticals & Agrochemicals | Building block in organic synthesis | solubilityofthings.comevitachem.com |
This compound and its metabolic product can influence cellular functions by modulating signaling pathways and gene expression. acs.org The compound interacts with key enzymes in amino acid metabolism, such as branched-chain aminotransferases, which are critical for the synthesis and degradation of amino acids. By acting as a substrate or effector for these enzymes, it can alter metabolic flux within the cell.
Advanced Applications in Organic Synthesis and Medicinal Chemistry Research Utilizing Ethyl 3 Methyl 2 Oxopentanoate
Building Block for Complex Organic Molecules
The reactivity of ethyl 3-methyl-2-oxopentanoate (B1228249), conferred by its ketone and ester functional groups, allows it to serve as a crucial intermediate in the synthesis of a wide array of organic compounds. Current time information in Bangalore, IN. Chemists utilize this molecule as a foundational element to construct more elaborate structures, leveraging its capacity to undergo various chemical transformations such as condensation, oxidation, reduction, and substitution reactions. This versatility has established the compound as a key starting material in multi-step synthetic pathways.
Synthesis of Pharmaceutical Intermediates
In medicinal chemistry, ethyl 3-methyl-2-oxopentanoate and its close structural analogs are pivotal in the development of novel therapeutic agents. Current time information in Bangalore, IN. The compound serves as a key precursor for synthesizing complex drug molecules and chiral intermediates.
A notable application is in the synthesis of ligands for peroxisome proliferator-activated receptors (PPARs), which are targets for drugs treating metabolic disorders. Research has shown that a related compound, ethyl 2-methyl-3-oxopentanoate, is a starting material for producing the PPAR agonist ligand 2-(5-methyl-2-phenyl-4-oxazolyl)ethanol. The synthesis involves the bromination of the keto-ester as an initial step to form a key oxazole (B20620) intermediate.
Table 1: Synthesis Pathway of a PPAR Agonist Ligand
| Starting Material | Intermediate | Target Compound | Therapeutic Target |
|---|
Development of Agrochemical Precursors
The utility of this compound extends into the agrochemical sector, where it functions as a precursor for various crop protection agents. Current time information in Bangalore, IN.solubilityofthings.com Its structural framework is incorporated into molecules designed to have herbicidal or insecticidal properties.
A significant example is the use of a closely related isomer, ethyl 2-methyl-3-oxopentanoate, in the synthesis of the novel insecticide Flometoquin. In this process, the keto-ester undergoes a condensation reaction with a substituted aniline (B41778) derivative in the presence of an acid catalyst to construct the core quinoline (B57606) structure of the final insecticidal molecule. This reaction is a critical step in building the complex heterocyclic system responsible for the compound's potent activity against various thrips species.
Furthermore, related keto-ester structures are used to synthesize pyridazinone-based herbicides. The general strategy involves the reaction of a keto-ester with a substituted phenylhydrazine (B124118) in acetic acid, leading to the formation of a dihydropyridazinone ring, which is a common scaffold in many commercial herbicides.
Chiral Compound Synthesis
The presence of a stereocenter at the C3 position makes this compound a valuable substrate for chiral synthesis. The ability to selectively produce one enantiomer over another is crucial in both pharmaceutical and materials science, as different enantiomers of a molecule can have vastly different biological activities or physical properties.
Asymmetric Synthesis of Biologically Active Compounds
Asymmetric synthesis aims to create chiral molecules with a high degree of stereochemical purity. This compound and similar β-keto esters are excellent substrates for enzyme-catalyzed asymmetric bioreductions, a key technique for producing biologically active compounds. For instance, the asymmetric reduction of related keto-esters using baker's yeast (Saccharomyces cerevisiae) is a well-established method for producing chiral alcohols, which are themselves valuable intermediates for complex targets, including natural pheromones.
Enantiospecific Derivatization for Targeted Research
Targeted research, particularly in fields like perfumery, often requires the synthesis of specific enantiomers to study their unique properties. The enantiomers of this compound have been selectively synthesized to evaluate their distinct organoleptic profiles.
Research has detailed the synthesis of both the (+)-(S)- and (-)-(R)-enantiomers starting from the chiral amino acids L-(+)-isoleucine and L-(+)-allo-isoleucine, respectively. While both enantiomers were found to have a similar fruity, walnut-like odor, the (+)-(S)-enantiomer was described as more powerful and less pungent than its (-)-(R)-antipode, highlighting the importance of stereochemistry in fragrance perception.
Table 2: Enantiospecific Synthesis and Properties
| Chiral Starting Material | Synthesized Enantiomer | Evaluated Property (Odor) |
|---|---|---|
| L-(+)-Isoleucine | (+)-(S)-Ethyl 3-methyl-2-oxopentanoate | Strong, powerful, fresh walnut, fruity |
Development of Novel Derivatives
Research programs focused on discovering new ingredients for various industries often involve the chemical modification of existing scaffolds to create novel derivatives with enhanced or entirely new properties. This compound serves as a parent compound for the synthesis of a series of new molecules.
By targeting the keto and ester groups, a variety of derivatives can be prepared. Common transformations include:
Reduction of the keto group to yield the corresponding hydroxy esters.
Esterification of the resulting alcohol to produce acyloxy derivatives.
Substitution reactions at the ester group.
As part of a research initiative to find new perfumery ingredients, a series of 2-hydroxy-3-methylpentanoates and 2-acyloxy-3-methylpentanoates have been prepared from this compound. The organoleptic properties of these derivatives were then evaluated, with the intermediate hydroxy esters also found to possess a distinct walnut character.
Table 3: Classes of Novel Derivatives
| Derivative Class | General Transformation | Potential Application Area |
|---|---|---|
| 2-Hydroxy-3-methylpentanoates | Reduction of the C2-keto group | Perfumery, Fine Chemicals |
| 2-Acyloxy-3-methylpentanoates | Esterification of the C2-hydroxyl group | Perfumery, Fine Chemicals |
Synthesis of Fluorinated Polyketides
The ethyl ester of 3-methyl-2-oxopentanoic acid is a recognized precursor for the chemoenzymatic synthesis of fluorinated polyketides. Polyketides are a large class of natural products, many of which are clinically significant antibiotics. The introduction of fluorine into the polyketide scaffold is a key strategy in medicinal chemistry to modulate biological activity, enhance metabolic stability, and potentially overcome antibiotic resistance. escholarship.orgresearchgate.net
The synthetic utility of this compound in this context begins with its hydrolysis (saponification) to its corresponding carboxylic acid, 2-methyl-3-oxopentanoic acid. escholarship.org This acid is then converted into a specialized substrate analog, typically an N-acetylcysteamine (SNAC) thioester. researchgate.net These SNAC thioesters mimic the natural substrates of polyketide synthases (PKSs), the multi-domain enzyme complexes responsible for assembling polyketide chains.
These substrate surrogates are then introduced into in vitro systems containing engineered PKS modules. researchgate.netnih.gov Researchers have successfully engineered PKS machinery, for instance by modifying acyltransferase (AT) domains, to accept unnatural extender units like fluoromalonyl-CoA. nih.gov By using a diketide starter unit derived from this compound in conjunction with fluorinated extender units, it is possible to generate novel, site-specifically fluorinated polyketide fragments. researchgate.netnih.gov This methodology allows for the precise placement of fluorine atoms, creating analogs of complex natural products like 6-deoxyerythronolide B (6dEB), the precursor to the antibiotic erythromycin (B1671065). escholarship.orgnih.gov
A primary motivation for synthesizing fluorinated polyketides is the exploration of their potential as new antibiotics. escholarship.org The modification of known antibiotic structures is a proven strategy for generating next-generation drugs with improved efficacy and activity against resistant pathogens. escholarship.org For example, the fluorinated macrolide solithromycin (B1681048) has shown promise against bacterial pneumonia. escholarship.org
The synthesis of fluorinated analogs of natural products like erythromycin is aimed at discovering compounds with enhanced antibacterial properties. escholarship.orgnih.gov The biosynthetic pathway of the rare amino acid β-methylarginine, a component of the antibiotic arginomycin, involves the intermediate 5-guanidino-3-methyl-2-oxopentanoic acid, highlighting the relevance of such methylated keto acids in the biosynthesis of bioactive compounds. nih.govgenome.jp By creating libraries of fluorinated polyketides using precursors like this compound, researchers can systematically study how the introduction of fluorine impacts biological activity, with the goal of identifying new and potent antibiotic candidates. researchgate.net
Preparation of Hydroxy and Acyloxy Esters
This compound is a key starting material for the preparation of corresponding 2-hydroxy and 2-acyloxy esters. These derivatives are of interest in various fields, including as potential perfumery and flavor ingredients. The reduction of the 2-oxo group in this compound yields ethyl 2-hydroxy-3-methylpentanoate. This conversion can be achieved using standard reducing agents. The resulting hydroxy esters exist as multiple stereoisomers, which can be synthesized selectively from chiral precursors like L-isoleucine and L-allo-isoleucine. biorxiv.org
Furthermore, the hydroxy esters can be acylated to produce a range of 2-acyloxy-3-methylpentanoates. biorxiv.org A one-pot synthesis method has also been developed for the preparation of 2-acyloxy-3-keto esters from related glycidic esters, demonstrating an efficient route to these polyfunctionalized molecules. tudelft.nl The oxidation of the corresponding hydroxy esters, for example using pyridinium (B92312) chlorochromate, serves as a method to prepare optically active this compound. frontiersin.org
| Derivative Type | Example Compound | Precursor | Synthesis Method | Reference |
| Hydroxy Ester | Ethyl 2-hydroxy-3-methylpentanoate | This compound | Reduction of keto group | biorxiv.org |
| Acyloxy Ester | Ethyl 2-acetoxy-3-methylpentanoate | Ethyl 2-hydroxy-3-methylpentanoate | Acylation of hydroxyl group | biorxiv.org |
| Optically Active Keto Ester | (+)-Ethyl 3-methyl-2-oxopentanoate | (+)-Ethyl 2-hydroxy-3-methylpentanoate | Oxidation of hydroxyl group | frontiersin.org |
Synthetic Biology and Metabolic Engineering Paradigms
This compound and its corresponding acid, (S)-3-methyl-2-oxopentanoic acid (also known as α-keto-β-methylvaleric acid or KMV), are key metabolites in the biosynthesis and degradation of the branched-chain amino acid isoleucine. nih.govgenome.jpnih.gov This central role makes the compound and its metabolic network targets for synthetic biology and metabolic engineering efforts aimed at producing valuable chemicals. uq.edu.au
Computational tools are essential for discovering and designing novel biosynthetic pathways. researchgate.net Algorithms like BNICE.ch are used to explore the vast biochemical space and predict all possible biotransformation routes from central metabolites to a desired target compound. biorxiv.orgresearchgate.net While specific reconstructions for this compound are not always the primary goal, pathways for related molecules like 3-oxopentanoate (B1256331) (a precursor for the biofuel candidate methyl ethyl ketone, MEK) have been extensively modeled. researchgate.netbiorxiv.org These studies generate millions of potential pathways which are then screened for thermodynamic feasibility and theoretical yield in host organisms like E. coli. researchgate.net
The native isoleucine pathway, which involves 3-methyl-2-oxopentanoate, is well-documented in databases like KEGG (Kyoto Encyclopedia of Genes and Genomes). genome.jp This existing knowledge forms the basis for computational pathway design. For instance, tools can identify reaction modules, which are conserved sequences of reactions, that can be combined to create new pathways. acs.org A patent for the biosynthesis of isoprene (B109036) describes the construction of novel biochemical pathways that start from 3-methyl-2-oxopentanoate. google.com Such in silico pathway reconstruction allows engineers to identify necessary enzymes and genetic modifications before attempting experimental implementation.
Once a metabolic pathway is designed, enzyme engineering is often required to optimize flux and achieve high yields of the target compound. The enzymes in the isoleucine pathway that produce or consume 3-methyl-2-oxopentanoate are prime candidates for such engineering. Branched-chain amino acid transaminases (BCATs), which catalyze the reversible transamination of isoleucine to 3-methyl-2-oxopentanoate, have been a major focus. nih.gov
Research has shown that engineering these transaminases can significantly alter their substrate specificity and activity. In one study, alanine (B10760859) scanning mutagenesis was performed on an ω-transaminase from Ochrobactrum anthropi (OATA). The resulting L57A variant showed a remarkable 48-fold increase in activity for 2-oxopentanoic acid (a close structural analog) and was able to process bulkier substrates, demonstrating its utility in producing unnatural amino acids from keto acid precursors. nih.govasm.org Other studies have characterized thermostable BCATs from archaea, identifying their preference for 3-methyl-2-oxopentanoate and providing a toolkit of robust enzymes for engineered pathways. nih.gov The kinetic properties of these engineered and characterized enzymes are crucial for building efficient microbial cell factories.
| Enzyme | Organism | Engineering Strategy | Finding | Reference |
| ω-Transaminase (OATA) | Ochrobactrum anthropi | Site-directed mutagenesis (L57A) | 48-fold increase in activity for 2-oxopentanoic acid; relieved steric hindrance. | nih.govasm.org |
| BCAT | Thermus thermophilus | Site-directed mutagenesis (G104S) | Reduced Vmax and increased Km for α-ketoglutarate, altering co-substrate preference. | frontiersin.org |
| BCAT (AF0933) | Archaeoglobus fulgidus | Characterization | Thermostable enzyme with preference for 3-methyl-2-oxopentanoate over other branched-chain oxoacids. | nih.gov |
| Pyruvate Decarboxylase (Pdc) | Zymomonas mobilis | Characterization | Does not decarboxylate 3-methyl-2-oxopentanoate, useful for pathway specificity. | tudelft.nl |
Analytical Methodologies for Research and Characterization of Ethyl 3 Methyl 2 Oxopentanoate
Spectroscopic Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides a detailed map of the carbon and hydrogen framework of a molecule. For ethyl 3-methyl-2-oxopentanoate (B1228249), both proton (¹H) and carbon-13 (¹³C) NMR are routinely utilized.
Proton NMR spectroscopy of ethyl 3-methyl-2-oxopentanoate, typically conducted in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals for each unique proton environment in the molecule. The chemical shift (δ), multiplicity (e.g., singlet, doublet, triplet, quartet, multiplet), and coupling constants (J) provide a wealth of structural information. google.com
Key research findings from ¹H NMR analysis are summarized in the table below. google.com The ethyl ester group is readily identified by its characteristic quartet and triplet signals, while the protons of the pentanoate backbone provide further structural confirmation. google.com
| Chemical Shift (δ) ppm | Multiplicity & Coupling Constant (J) | Number of Protons | Assignment |
| 4.32 | q, J = 7 Hz | 2H | -O-CH₂ -CH₃ |
| 3.14 | m | 1H | -CH(CH₃ )-CH₂- |
| 1.77 | m | 1H | -CH₂-CH₂ -CH₃ (one proton) |
| 1.45 | m | 1H | -CH₂-CH₂ -CH₃ (one proton) |
| 1.38 | t, J = 7 Hz | 3H | -O-CH₂-CH₃ |
| 1.13 | d, J = 7 Hz | 3H | -CH(CH₃ )- |
| 0.92 | t, J = 7 Hz | 3H | -CH₂-CH₂-CH₃ |
This table is interactive. You can sort and filter the data.
Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. The chemical shifts of the carbon atoms are indicative of their electronic environment, with carbonyl carbons appearing significantly downfield. google.com
The table below outlines the characteristic ¹³C NMR signals observed for this compound. google.com The presence of two carbonyl carbons, one for the keto group and one for the ester group, is a key feature of the spectrum.
| Chemical Shift (δ) ppm | Carbon Assignment |
| 178.9 | C =O (Ester) |
| 74.7 | -C H(CH₃)- |
| 72.7 | -O-C H₂-CH₃ |
| 38.7 | -C H₂-CH₃ |
| 38.3 | -CH(C H₃)- |
| 26.0 | -CH₂-C H₃ |
| 23.8 | -O-CH₂-C H₃ |
| 15.2 | -CH(CH₃)-C H₃ |
| 13.1 | -CH₂-CH₂-C H₃ |
| 11.8 | -CH(CH₃)-C H₃ |
| 11.7 | -CH₂-CH₂-C H₃ |
This table is interactive. You can sort and filter the data.
Proton NMR (¹H NMR)
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. Gas chromatography is often coupled with mass spectrometry (GC-MS) for the analysis of volatile compounds like this compound.
Upon electron ionization, this compound (molecular weight: 158.19 g/mol ) undergoes characteristic fragmentation. google.comsigmaaldrich.com The molecular ion peak (M⁺) is observed at m/z 158. google.com The fragmentation pattern provides valuable structural clues, with key fragments observed at m/z values of 102, 85, 69, 57, 41, and 29. google.com The base peak, which is the most intense peak in the spectrum, is observed at m/z 57. google.com
| m/z | Relative Intensity (%) | Putative Fragment |
| 158 | 6 | [M]⁺ |
| 102 | 4 | [M - C₄H₈]⁺ |
| 85 | 60 | [M - OCH₂CH₃ - CO]⁺ |
| 69 | 3 | [C₅H₉]⁺ |
| 57 | 100 | [C₄H₉]⁺ (Base Peak) |
| 41 | 25 | [C₃H₅]⁺ |
| 29 | 21 | [C₂H₅]⁺ |
This table is interactive. You can sort and filter the data.
High-Resolution Mass Spectrometry is a highly accurate technique that can determine the mass of a molecule to several decimal places. This precision allows for the unambiguous determination of the elemental composition of a compound, distinguishing it from other molecules with the same nominal mass. For this compound (C₈H₁₄O₃), HRMS would be used to confirm that the measured exact mass corresponds to the calculated theoretical mass (158.0943 Da), thereby verifying its molecular formula. rsc.orgnih.gov
Chromatographic Separations
Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures or natural extracts, as well as for determining its purity. Both gas and liquid chromatography are employed for these purposes.
Gas chromatography (GC) is particularly well-suited for the analysis of volatile compounds like this compound. For the separation of its enantiomers, chiral GC columns are utilized. google.comresearchgate.net A notable example is the use of a CHIRASIL-DEX CB column, which allows for the resolution of the (+) and (-) isomers. google.com
High-Performance Liquid Chromatography (HPLC) is another powerful separation technique. For compounds similar in structure to this compound, such as ethyl 3-methyl-2-oxobutyrate, reversed-phase HPLC methods have been developed. sielc.com These methods often employ columns like the Newcrom R1 with a mobile phase consisting of acetonitrile (B52724) and water, often with an acid modifier like phosphoric or formic acid to improve peak shape and resolution. sielc.com Such methods can be scaled for preparative separations to isolate pure compound. sielc.com
Gas Chromatography (GC)
Gas chromatography (GC) is a fundamental technique for the analysis of volatile compounds like this compound. The method separates components of a sample in the gas phase, making it suitable for purity assessment and quantification. scioninstruments.com In the context of related keto esters, GC is used to detect and identify ethylated compounds following derivatization. nih.gov The general approach often follows procedures established for the analysis of fatty acid methyl esters (FAME), which can be adapted for oxo-esters. researchgate.net
Gas Chromatography-Flame Ionization Detector (GC-FID)
The Flame Ionization Detector (FID) is a prevalent detector used with GC for analyzing organic compounds. scioninstruments.com Its operational principle involves the combustion of separated components as they exit the GC column in a hydrogen-air flame, which generates ions and electrons. scioninstruments.com The resulting electrical current is proportional to the amount of carbon atoms in the analyte, allowing for quantification. scioninstruments.com
For the analysis of related β-keto esters, GC-FID systems are commonly employed. rsc.org A typical setup might use a (5%-phenyl)-methylpolysiloxane column with helium as the carrier gas. rsc.org The injector and detector temperatures are often set high, for instance at 280 °C and 300 °C respectively, to ensure proper volatilization and detection. rsc.org Temperature programming, involving gradual increases in the column oven temperature, is used to achieve effective separation of compounds. rsc.orgchromatographyonline.com For example, an initial oven temperature might be held before being ramped up to a final temperature to elute all components of interest. rsc.org
Table 1: Example GC-FID Parameters for Analysis of Related Keto Esters
| Parameter | Setting | Source |
|---|---|---|
| Column | (5%-phenyl)-methylpolysiloxane (e.g., Agilent J&W HP-5, 30 m × 0.32 mm × 25 μm) | rsc.org |
| Carrier Gas | Helium | rsc.org |
| Injector Temperature | 280 °C | rsc.org |
| Detector (FID) Temp | 300 °C | rsc.org |
| Oven Program | Initial 60 °C (2 min hold), ramp to 160 °C at 10 °C/min | rsc.org |
Chiral Gas Chromatography for Enantiomeric Purity Assessment
Due to the presence of a chiral center at the third carbon, this compound exists as two enantiomers: (+)-(S) and (–)-(R). google.com Chiral gas chromatography is the primary method for separating and quantifying these enantiomers to assess enantiomeric purity. google.comgoogle.com This technique utilizes a chiral stationary phase (CSP) within the GC column that interacts differently with each enantiomer, leading to different retention times.
Research has specifically documented the use of a CHIRASIL-DEX CB column (25m x 0.25mm) for this purpose. google.comgoogle.com In one instance, an isothermal oven temperature of 80 °C was used to confirm that a synthesized sample of the (+)-ester was 100% pure with an enantiomeric excess (ee) of 100%. google.comgoogle.com In another analysis of a precursor, the same type of chiral column was used with an isothermal temperature of 90 °C. google.comgoogle.com The separation of enantiomers of other, similar α-hydroxy and α-keto esters has also been successfully achieved using CP-Chirasil-DEX CB columns. scirp.org
Table 2: Chiral GC Conditions for this compound Analysis
| Parameter | Setting | Source |
|---|---|---|
| Column Type | Chiral (e.g., CHIRASIL-DEX CB) | google.comgoogle.com |
| Dimensions | 25 m x 0.25 mm | google.comgoogle.com |
| Oven Temperature | Isothermal, 80 °C or 90 °C | google.comgoogle.com |
| Application | Determination of enantiomeric purity and enantiomeric excess | google.comgoogle.com |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) serves as another vital analytical tool, particularly for compounds that may not be suitable for GC or for preparative separations. sielc.comsielc.com For ethyl 3-methyl-2-oxobutyrate, a structurally similar compound, a reverse-phase (RP) HPLC method has been developed. sielc.comsielc.com This method can be adapted for this compound. sielc.comsielc.com
The mobile phase in such a method typically consists of acetonitrile (MeCN) and water, with an acid modifier like phosphoric acid. sielc.comsielc.com For applications requiring mass spectrometry (MS) detection, phosphoric acid is usually replaced with a volatile acid like formic acid. sielc.comsielc.com HPLC methods are scalable and can be used not only for analytical purity checks but also for isolating impurities in preparative separations. sielc.comsielc.com Furthermore, for advanced studies, HPLC equipped with chiral columns is recommended for analyzing enantiomeric purity.
Advanced Characterization Techniques
Determination of Enantiomeric Excess (e.e.)
The determination of enantiomeric excess (e.e.) is crucial for characterizing the stereochemical outcome of asymmetric syntheses or enzymatic resolutions of this compound. The e.e. is a measure of the purity of an enantiomer in a mixture and is calculated from the relative amounts of each enantiomer. scirp.org
As established, chiral gas chromatography is the definitive method for this determination. google.comgoogle.com For instance, after the oxidation of (+)-(2S,3R)-2-hydroxy-3-methylpentanoic acid ethyl ester, a GC analysis on a CHIRASIL-DEX CB column showed the resulting (+)-ethyl 3-methyl-2-oxopentanoate to have an e.e. of 100%. google.comgoogle.com In biocatalysis, the stereoselectivity of reductions of various α-keto esters is routinely determined by GLC analyses using optically active capillary columns to measure the e.e. of the resulting α-hydroxy esters. scirp.org Enzymatic esterification processes have been reported to produce related esters with up to 92% e.e.
Comparative Analysis with Structural Isomers and Analogs
The analytical differentiation of this compound from its structural isomers and analogs is important for quality control and mechanistic studies. The positioning of the methyl group and keto group significantly influences the compound's chemical and physical properties.
Key structural isomers include:
Ethyl 4-methyl-2-oxopentanoate : This isomer has the methyl group at the C4 position and the ketone at the C2 position.
Ethyl 3-methyl-4-oxopentanoate : In this isomer, the methyl group is at the C3 position, but the ketone is at the C4 position. The shift in the ketone's position affects the electrophilicity of the carbonyl carbon and the sites for nucleophilic attack.
An example of a structural analog is:
Ethyl 4-methoxy-3-oxopentanoate : This compound features a methoxy (B1213986) substituent at the C4 position and a ketone at the C3 position. The presence of the methoxy group alters the electronic distribution within the molecule, which can reduce the reactivity of the ketone.
Comparative analysis using chromatographic and spectroscopic techniques allows for the clear distinction between these compounds based on their unique retention times and fragmentation patterns.
Table 3: Mentioned Compounds
| Compound Name |
|---|
| (+)-(2S,3R)-2-hydroxy-3-methylpentanoic acid ethyl ester |
| (+)-ethyl 3-methyl-2-oxopentanoate |
| Acetonitrile |
| Ethyl 3-methyl-2-oxobutyrate |
| This compound |
| Ethyl 3-methyl-4-oxopentanoate |
| Ethyl 4-methoxy-3-oxopentanoate |
| Ethyl 4-methyl-2-oxopentanoate |
| Formic acid |
| Helium |
| Hydrogen |
Q & A
Q. What are the established synthetic routes for ethyl 3-methyl-2-oxopentanoate, and what are their key experimental parameters?
this compound is synthesized via condensation of ethyl 2-methyl-3-oxobutanonate and ethyl bromoacetate under reflux, yielding approximately 50% product after distillation (bp 102°C at 3 mm Hg). Hydrolysis with concentrated HCl produces 3-methyl-4-oxopentanoic acid, a precursor for heterocyclic compounds like 2,3-dimethylthiophene . Key parameters include stoichiometric ratios, reaction duration, and purification via fractional distillation.
Q. What analytical techniques are most effective for characterizing this compound and its derivatives?
Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are critical. For example, mass spectral data for 2,3-dimethylthiophene (a derivative) show m/e 112 (M⁺, 77.5% intensity) and 97 (base peak), while NMR can confirm ester functionality and branching . High-performance liquid chromatography (HPLC) with chiral columns is recommended for enantiomeric purity analysis in advanced studies.
Advanced Research Questions
Q. How can enantioselective hydrogenation be optimized for this compound derivatives?
Enantioselective hydrogenation of β-keto esters like ethyl 5,5-dimethoxy-3-oxopentanoate (structurally analogous) achieves up to 98.7% enantiomeric excess (ee) using Ru[(R)-BINAP]Cl₂ catalysts under 50 bar H₂ at 50°C in methanol. Substrate-to-catalyst ratios of 20,000:1 and solvent polarity adjustments are critical for optimizing stereoselectivity .
Q. What computational methods are suitable for modeling reaction mechanisms involving this compound?
Density functional theory (DFT) simulations can elucidate reaction pathways, such as the condensation mechanism between β-keto esters and bromoacetates. Molecular dynamics (MD) or AI-driven tools (e.g., COMSOL Multiphysics) enable predictive modeling of solvent effects and transition states .
Q. How can researchers resolve contradictions in reported synthesis yields for derivatives like 2,3-dimethylthiophene?
Discrepancies (e.g., 3% vs. 20–22% yields in thiophene synthesis) arise from reaction conditions (e.g., phosphorus trisulfide stoichiometry, heating duration) and purification efficiency. Systematic Design of Experiments (DoE) with factorial designs can isolate variables like temperature and catalyst loading .
Q. What role does this compound play in metabolic pathway studies?
As a structural analog of ketone bodies (e.g., β-hydroxybutyrate), it can inhibit or modulate enzymes in ketolysis. In vitro assays using β-hydroxybutyrate dehydrogenase-coupled kits (e.g., NADH/NAD⁺ quantification) are recommended to study its metabolic interactions . Isotopic labeling (e.g., ¹³C analogs) enables tracking in tracer studies .
Q. How should experimental designs be structured to investigate solvent effects on this compound reactivity?
A quasi-experimental factorial design can test solvent polarity (e.g., methanol vs. THF), temperature (25–70°C), and catalyst type. Response surface methodology (RSM) optimizes parameters for yield or enantioselectivity, while ANOVA identifies significant interactions .
Q. What safety protocols are essential when handling this compound in synthesis?
While JECFA classifies it as safe for food applications, lab-scale synthesis involves hazardous reagents (e.g., phosphorus trisulfide). Use fume hoods, flame-resistant gloves, and inert atmospheres during exothermic steps. Monitor thermal stability via differential scanning calorimetry (DSC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
